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molecular formula C11H17NO4 B8437692 Ethyl 2-[(ethoxycarbonyl)amino]-1-cyclopentene-1-carboxylate

Ethyl 2-[(ethoxycarbonyl)amino]-1-cyclopentene-1-carboxylate

Cat. No. B8437692
M. Wt: 227.26 g/mol
InChI Key: IUEUMXYLVPQUGB-UHFFFAOYSA-N
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Patent
US05648516

Procedure details

A solution containing ethyl 2-[(ethoxycarbonyl)-amino]-1-cyclopentene-1-carboxylate (72 g, 0.32 moles) and 25 wt % sodium methoxide in methanol (91.5 mL, 0.40 moles) was refluxed for about 18 hours. Methanol (200 mL) was added during the course of the reaction. The reaction mixture was allowed to cool to ambient temperature then diluted with water and extracted with diethyl ether (5×100 mL). The ether extracts were combined, treated with activated charcoal, dried over sodium sulfate then evaporated to provide 43.8 g of ethyl 2-amino-1-cyclopentene-1-carboxylate as an ivory solid, m.p. 90°-92° C.
Quantity
72 g
Type
reactant
Reaction Step One
Name
sodium methoxide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
91.5 mL
Type
reactant
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
C(OC([NH:6][C:7]1[CH2:11][CH2:10][CH2:9][C:8]=1[C:12]([O:14][CH2:15][CH3:16])=[O:13])=O)C.C[O-].[Na+].CO>O>[NH2:6][C:7]1[CH2:11][CH2:10][CH2:9][C:8]=1[C:12]([O:14][CH2:15][CH3:16])=[O:13] |f:1.2|

Inputs

Step One
Name
Quantity
72 g
Type
reactant
Smiles
C(C)OC(=O)NC1=C(CCC1)C(=O)OCC
Name
sodium methoxide
Quantity
0 (± 1) mol
Type
reactant
Smiles
C[O-].[Na+]
Name
Quantity
91.5 mL
Type
reactant
Smiles
CO
Step Two
Name
Quantity
200 mL
Type
reactant
Smiles
CO
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was refluxed for about 18 hours
Duration
18 h
EXTRACTION
Type
EXTRACTION
Details
extracted with diethyl ether (5×100 mL)
ADDITION
Type
ADDITION
Details
treated with activated charcoal
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CUSTOM
Type
CUSTOM
Details
then evaporated

Outcomes

Product
Name
Type
product
Smiles
NC1=C(CCC1)C(=O)OCC
Measurements
Type Value Analysis
AMOUNT: MASS 43.8 g
YIELD: CALCULATEDPERCENTYIELD 88.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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